molecular formula C6H3F5N2O4S B2726509 1-Pentafluorosulfanyl-3,5-dinitrobenzene CAS No. 142653-59-6

1-Pentafluorosulfanyl-3,5-dinitrobenzene

Cat. No. B2726509
CAS RN: 142653-59-6
M. Wt: 294.15
InChI Key: AGKOJSPARVGXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentafluorosulfanyl-3,5-dinitrobenzene is a research chemical with the molecular formula C6H3F5N2O4S and a molecular weight of 294.15 . It is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of 1-Pentafluorosulfanyl-3,5-dinitrobenzene and similar compounds often involves oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen . The reaction of 4-nitro-1-(pentafluorosulfanyl)benzene with t-BuOK in THF at low temperature was used as a model for nucleophilic aromatic addition .


Molecular Structure Analysis

The molecular structure of 1-Pentafluorosulfanyl-3,5-dinitrobenzene consists of a benzene ring with two nitro groups (-NO2) and one pentafluorosulfanyl group (-SF5) .


Chemical Reactions Analysis

The chemical reactions involving 1-Pentafluorosulfanyl-3,5-dinitrobenzene are typically oxidative nucleophilic aromatic substitutions . The products of these reactions show good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Pentafluorosulfanyl-3,5-dinitrobenzene, focusing on six unique fields:

Optoelectronic Materials

The pentafluorosulfanyl (SF(_5)) group in 1-Pentafluorosulfanyl-3,5-dinitrobenzene is highly valued in the development of optoelectronic materials. This compound’s unique properties, such as high electronegativity, chemical and thermal stability, and low surface energy, make it an excellent candidate for tuning the optoelectronic characteristics of various functional materials. These properties are particularly useful in the design of advanced materials for applications like organic light-emitting diodes (OLEDs) and photovoltaic cells .

Pharmaceuticals and Medicinal Chemistry

The SF(_5) group is increasingly being explored in medicinal chemistry due to its ability to enhance the biological activity of pharmaceutical compounds. 1-Pentafluorosulfanyl-3,5-dinitrobenzene can be used as a building block in the synthesis of drugs, potentially improving their pharmacokinetic properties, such as metabolic stability and bioavailability. The incorporation of the SF(_5) group can also influence the binding affinity of drugs to their target proteins, leading to more effective treatments .

Agrochemicals

In the field of agrochemicals, 1-Pentafluorosulfanyl-3,5-dinitrobenzene is utilized to develop new pesticides and herbicides. The SF(_5) group can enhance the efficacy and environmental stability of these compounds, making them more effective in protecting crops from pests and diseases. Additionally, the chemical stability of the SF(_5) group ensures that these agrochemicals remain active over longer periods, reducing the need for frequent applications .

Explosives and Propellants

The nitro groups in 1-Pentafluorosulfanyl-3,5-dinitrobenzene contribute to its potential use in the development of high-energy materials, such as explosives and propellants. The presence of both nitro and SF(_5) groups can enhance the energy density and stability of these materials, making them suitable for various military and industrial applications. The compound’s stability under extreme conditions is particularly advantageous in these high-energy applications .

Electronic Materials

1-Pentafluorosulfanyl-3,5-dinitrobenzene is also explored in the development of electronic materials, including semiconductors and conductive polymers. The SF(_5) group’s unique electronic properties can be harnessed to improve the performance of these materials in electronic devices. For instance, the compound can be used to modify the electronic properties of polymers, enhancing their conductivity and stability .

Organic Synthesis

In organic synthesis, 1-Pentafluorosulfanyl-3,5-dinitrobenzene serves as a versatile intermediate for the preparation of various complex molecules. Its reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the introduction of diverse functional groups into aromatic compounds. This makes it a valuable tool for chemists in the synthesis of a wide range of organic molecules, including those used in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action for the reactions involving 1-Pentafluorosulfanyl-3,5-dinitrobenzene is suggested to involve the formation of a deprotonated σH adduct .

Safety and Hazards

The safety data sheet for dinitrobenzenes indicates that they are hazardous, with risks including acute toxicity if swallowed, in contact with skin, or if inhaled . They may also cause damage to organs through prolonged or repeated exposure . It’s important to note that the safety and hazards of 1-Pentafluorosulfanyl-3,5-dinitrobenzene may be different and specific safety data should be consulted when handling this compound.

properties

IUPAC Name

(3,5-dinitrophenyl)-pentafluoro-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O4S/c7-18(8,9,10,11)6-2-4(12(14)15)1-5(3-6)13(16)17/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKOJSPARVGXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(F)(F)(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentafluorosulfanyl-3,5-dinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.